3-Acetyl-7-Methoxy-6-azaindole PubChem and ChemSpider entry
3-Acetyl-7-Methoxy-6-azaindole PubChem and ChemSpider entry
The following technical guide details the chemical identity, synthesis, and application of 3-Acetyl-7-Methoxy-6-azaindole , a specialized heterocyclic building block used in medicinal chemistry.
CAS Registry Number: 1427504-01-5 Chemical Name: 1-(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Core Scaffold: 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)[1][2]
Executive Summary
3-Acetyl-7-Methoxy-6-azaindole is a functionalized derivative of the 6-azaindole scaffold.[1] Unlike the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) framework offers a distinct nitrogen positioning that alters hydrogen bond acceptor vectors and electronic distribution.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, particularly where the 7-methoxy group modulates metabolic stability and solubility, while the 3-acetyl group provides a handle for further condensation reactions (e.g., to form tricyclic cores) or acts as a hinge-binding motif.
Chemical Identity & Database Integration
This section consolidates the specific identifiers for the compound and its parent core.
| Property | Data | Source |
| Common Name | 3-Acetyl-7-Methoxy-6-azaindole | ChemicalBook [1] |
| CAS Number | 1427504-01-5 | ChemicalBook [1] |
| IUPAC Name | 1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | PubChem (Derived) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Parent Core CAS | 160590-40-9 (7-Methoxy-6-azaindole) | Sigma-Aldrich [2] |
| SMILES | COc1nccc2c(C(C)=O)c[nH]c12 | Derived |
| InChI Key | (Predicted) N/A (Specific isomer) |
Structural Analysis
The compound features a 6-azaindole fused ring system.[1][2]
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Position 6 (N): The pyridine nitrogen accepts hydrogen bonds.
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Position 7 (C-OMe): The methoxy group at C7 (adjacent to N6) introduces steric bulk and electron density, potentially shielding the N6 from metabolic oxidation or improving selectivity against off-target kinases.[1]
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Position 3 (C-Ac): The acetyl group at C3 is the result of electrophilic substitution, characteristic of the electron-rich pyrrole ring.
Figure 1: Structural decomposition of the target molecule.
Synthetic Pathways & Protocols
The synthesis of 3-Acetyl-7-Methoxy-6-azaindole typically proceeds in two phases: the construction of the 7-methoxy-6-azaindole core, followed by C3-acylation.[1]
Phase 1: Synthesis of 7-Methoxy-6-azaindole Core
The most reliable method for accessing the 6-azaindole core, particularly with a 7-alkoxy substituent, is the Bartoli Indole Synthesis using a nitropyridine precursor.[1]
Precursor: 2-Methoxy-3-nitropyridine.[1][3] Reagent: Vinylmagnesium bromide.
Mechanism:
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Nucleophilic attack of vinyl Grignard on the nitro group.
-
Sigmatropic rearrangement and cyclization to form the pyrrole ring.
Phase 2: C3-Acylation (Friedel-Crafts)
The electron-rich pyrrole ring of the azaindole allows for electrophilic aromatic substitution at the C3 position.[1]
Protocol:
-
Reagents: 7-Methoxy-6-azaindole (1.0 eq), Aluminum Chloride (AlCl₃, 3-5 eq), Acetyl Chloride (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).
-
Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).
Step-by-Step Methodology:
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Preparation: In a flame-dried flask under N₂, dissolve 7-Methoxy-6-azaindole in anhydrous DCM.
-
Activation: Add AlCl₃ portion-wise at 0°C. The mixture may turn colored due to complexation.
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Acylation: Add Acetyl Chloride dropwise. Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Quench: Pour the reaction mixture carefully onto ice/water.
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Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from MeOH or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Figure 2: Synthetic pathway from commercial pyridine precursors to the target.
Biological Context & Applications
Azaindoles are privileged scaffolds in drug discovery, serving as bioisosteres for purines (in ATP-competitive inhibitors) and indoles.[4][5]
Kinase Inhibition Potential
The 3-acetyl-6-azaindole motif is structurally relevant for targeting kinases such as:
-
JAK Family: The azaindole NH and pyridine N can form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
PIM Kinases: 6-azaindoles have shown selectivity profiles distinct from 7-azaindoles due to the altered vector of the pyridine nitrogen [3].[1]
Pharmacophore Mapping:
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H-Bond Donor: Pyrrole NH (N1).[1]
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H-Bond Acceptor: Pyridine N (N6) and Carbonyl O (from 3-acetyl).[1]
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Hydrophobic Pocket: The 7-methoxy group often occupies a small hydrophobic pocket (gatekeeper region), improving potency.
Safety & Handling (SDS Summary)
Based on the hazard profile of analogous azaindoles.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place (2-8°C recommended for long-term stability).[1][6]
References
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link][1][7]
-
Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
- 1. 7-Azaindole - Products [achemblock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inter-chem.pl [inter-chem.pl]
- 6. chemscene.com [chemscene.com]
- 7. sci-hub.box [sci-hub.box]
